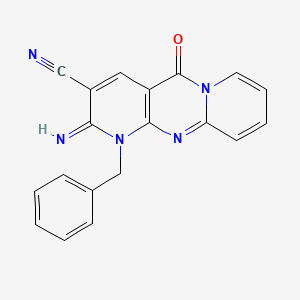

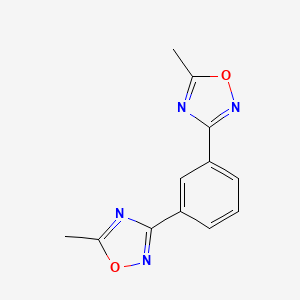

![molecular formula C10H7NOS2 B2967252 2-Methylthieno[2,3-E][1,3]benzothiazol-5-ol CAS No. 294668-48-7](/img/structure/B2967252.png)

2-Methylthieno[2,3-E][1,3]benzothiazol-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Methylthieno[2,3-E][1,3]benzothiazol-5-ol” is a chemical compound with the CAS Number: 294668-48-7 . It has a molecular weight of 221.3 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H7NOS2/c1-5-11-9-8(14-5)4-7(12)6-2-3-13-10(6)9/h2-4,12H,1H3 .Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various reactions. The most commonly used method is the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance .Physical and Chemical Properties Analysis

“this compound” is a solid compound .Aplicaciones Científicas De Investigación

Antitumor Properties

- Novel 2-(4-aminophenyl)benzothiazoles have demonstrated highly selective, potent antitumor properties both in vitro and in vivo. Studies have revealed that these compounds, including variations like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, induce cytochrome P 450 1A1 and are transformed to active metabolites, suggesting their potential suitability for clinical evaluation in cancer treatment (Bradshaw et al., 2002). Another study demonstrated that the fluorinated benzothiazole analogue 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, NSC 703786) caused DNA damage and cell cycle arrest in breast cancer cells, indicating the role of the aryl hydrocarbon receptor in its cytotoxicity (Trapani et al., 2003).

Photophysical Studies

- Research into the photo-physical characteristics of benzothiazole derivatives, such as 2-(1,3-benzothiazol-2-yl)-5-(N,N-diethylamino) phenol, has shown that these compounds exhibit excited state intra-molecular proton transfer (ESIPT) with single absorption and dual emission characteristics, highlighting their potential applications in fluorescence and materials science (Padalkar et al., 2011).

Materials Science and Electrochemistry

- The synthesis and characterization of benzothiazole compounds and their complexes have been explored for applications in materials science, including adsorption on gold surfaces and electrochemical studies. For instance, the study of 2-[4-(methylthio)phenyl]-2,3-dihydro-1,3-benzothiazole and its metal complexes provided insights into their electrochemical behavior and potential for surface modification technologies (Beloglazkina et al., 2007).

Mecanismo De Acción

Direcciones Futuras

The development of novel antibiotics to control resistance problems is crucial. Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . This suggests that “2-Methylthieno[2,3-E][1,3]benzothiazol-5-ol” and similar compounds may have potential for future research and development in the field of medicinal chemistry.

Propiedades

IUPAC Name |

2-methylthieno[2,3-e][1,3]benzothiazol-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS2/c1-5-11-9-8(14-5)4-7(12)6-2-3-13-10(6)9/h2-4,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCVIZASFQSRBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C3=C2SC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2967171.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride](/img/structure/B2967176.png)

![7-Hydroxy-8-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-3-(2-methoxyphenyl)-2-methyl-1-benzopyran-4-one](/img/structure/B2967181.png)

![N-(2-bromophenyl)-N'-[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]urea](/img/structure/B2967184.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2967186.png)

![2-[(3,5-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2967187.png)

![2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2967191.png)